3-Acetyl-4-bromobenzene-1-sulfonyl chloride
Overview
Description
3-Acetyl-4-bromobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6BrClO3S and a molecular weight of 297.56 g/mol . It is a derivative of benzene, featuring an acetyl group at the 3-position, a bromine atom at the 4-position, and a sulfonyl chloride group at the 1-position. This compound is used in various chemical synthesis processes due to its reactivity and functional groups.
Scientific Research Applications
3-Acetyl-4-bromobenzene-1-sulfonyl chloride is utilized in various scientific research fields:
Safety and Hazards
The safety information and Material Safety Data Sheet (MSDS) for 3-Acetyl-4-bromobenzene-1-sulfonyl chloride can be found online . It’s important to handle this compound with appropriate safety measures.
Relevant Papers The search results did not provide specific peer-reviewed papers related to this compound . For more detailed information, it would be beneficial to conduct a thorough literature search in scientific databases.
Mechanism of Action
Target of Action
Similar compounds, such as 3-bromobenzenesulfonyl chloride, have been known to participate in the synthesis of n-sulfonylanthranilic acid derivatives and potent p1′ benzenesulfonyl azacyclic urea human immunodeficiency virus (hiv) protease inhibitors .
Mode of Action
Based on its structural similarity to other sulfonyl chlorides, it can be inferred that it likely acts as an electrophile, reacting with nucleophiles in biochemical reactions .
Biochemical Pathways
Sulfonyl chlorides are generally involved in the synthesis of sulfonamides and sulfonic esters, which play roles in various biochemical pathways .
Pharmacokinetics
The bioavailability of such compounds is generally influenced by factors such as solubility, stability, and molecular weight .
Result of Action
Similar compounds have been used in the synthesis of various bioactive molecules, suggesting that they may have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-4-bromobenzene-1-sulfonyl chloride typically involves the sulfonylation of 3-acetyl-4-bromobenzene. The reaction is carried out by treating 3-acetyl-4-bromobenzene with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:
[ \text{C8H6BrO} + \text{HSO3Cl} \rightarrow \text{C8H6BrClO3S} + \text{HCl} ]
The reaction is usually conducted at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-bromobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form 3-acetyl-4-bromobenzene-1-sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (R-NH2), alcohols (R-OH), and thiols (R-SH) are commonly used under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium is used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Carboxylic Acids: Formed by oxidation of the acetyl group.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl chloride: Similar structure but lacks the acetyl group.
3-Bromobenzenesulfonyl chloride: Similar structure but lacks the acetyl group and has the bromine atom at a different position.
4-Bromobenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
3-Acetyl-4-bromobenzene-1-sulfonyl chloride is unique due to the presence of both an acetyl group and a bromine atom on the benzene ring, along with the sulfonyl chloride group. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
3-acetyl-4-bromobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3S/c1-5(11)7-4-6(14(10,12)13)2-3-8(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJDETLJONCUDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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